molecular formula C21H33N5O B2365264 Cyclohexyl(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 899953-48-1

Cyclohexyl(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2365264
CAS No.: 899953-48-1
M. Wt: 371.529
InChI Key: UEQXRHSHOTVTKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group, a pyridazinyl group, and a piperazinyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Pyridazinyl Core: This step involves the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors to form the pyridazinyl ring.

    Introduction of the Piperazinyl Group: The piperazinyl group is introduced through nucleophilic substitution reactions, often using piperazine derivatives.

    Cyclohexyl Group Addition: The cyclohexyl group is typically added via alkylation reactions, using cyclohexyl halides or similar reagents.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using coupling agents like EDCI or DCC under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its versatility.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Cyclohexyl(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases like Alzheimer’s disease.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclohexyl(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial in the context of neurodegenerative diseases where acetylcholine levels are diminished.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
  • Cyclohexyl(4-(6-(4-methoxypiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Uniqueness

Cyclohexyl(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylpiperidinyl group, for example, may enhance its binding affinity to certain molecular targets compared to its analogs.

Properties

IUPAC Name

cyclohexyl-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N5O/c1-17-9-11-24(12-10-17)19-7-8-20(23-22-19)25-13-15-26(16-14-25)21(27)18-5-3-2-4-6-18/h7-8,17-18H,2-6,9-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQXRHSHOTVTKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.